1,2-Dihydro-2-oxo-5-methyl-6-(trifluoromethyl)-3-pyridinecarbonitrile
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Overview
Description
1,2-Dihydro-2-oxo-5-methyl-6-(trifluoromethyl)-3-pyridinecarbonitrile is a heterocyclic compound that features a pyridine ring substituted with a cyano group, a trifluoromethyl group, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dihydro-2-oxo-5-methyl-6-(trifluoromethyl)-3-pyridinecarbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable nitrile and trifluoromethyl ketone, the compound can be synthesized through a series of condensation and cyclization reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1,2-Dihydro-2-oxo-5-methyl-6-(trifluoromethyl)-3-pyridinecarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different hydrogenated forms of the compound.
Substitution: The cyano and trifluoromethyl groups can be substituted under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce various hydrogenated forms.
Scientific Research Applications
1,2-Dihydro-2-oxo-5-methyl-6-(trifluoromethyl)-3-pyridinecarbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1,2-Dihydro-2-oxo-5-methyl-6-(trifluoromethyl)-3-pyridinecarbonitrile involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, potentially affecting its bioavailability and interaction with biological membranes. The cyano group may participate in hydrogen bonding or other interactions with target molecules.
Comparison with Similar Compounds
Similar Compounds
1,2-Dihydro-2-oxo-5-methyl-3-pyridinecarbonitrile: Lacks the trifluoromethyl group.
1,2-Dihydro-2-oxo-6-(trifluoromethyl)-3-pyridinecarbonitrile: Lacks the methyl group.
Uniqueness
1,2-Dihydro-2-oxo-5-methyl-6-(trifluoromethyl)-3-pyridinecarbonitrile is unique due to the presence of both the trifluoromethyl and methyl groups, which can influence its chemical reactivity and potential applications. The trifluoromethyl group, in particular, can significantly affect the compound’s electronic properties and interactions with other molecules.
Properties
IUPAC Name |
5-methyl-2-oxo-6-(trifluoromethyl)-1H-pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2O/c1-4-2-5(3-12)7(14)13-6(4)8(9,10)11/h2H,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCSBIMMAYLRJHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=O)C(=C1)C#N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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